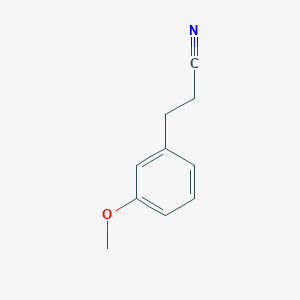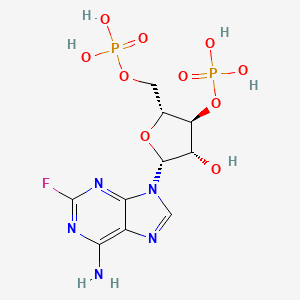
9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine
Übersicht
Beschreibung
9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, commonly known as F-ara-A, is a synthetic analog of the naturally occurring nucleoside adenosine. It was first synthesized in the 1960s and has since been extensively studied for its potential applications in cancer treatment and antiviral therapy. F-ara-A is a potent inhibitor of DNA synthesis and has been shown to induce apoptosis in cancer cells.
Wissenschaftliche Forschungsanwendungen
Treatment of Indolent B-Cell Malignancies
Fludarabine has significantly improved the treatment outcomes for patients with indolent B-cell malignancies. It is used both as a single agent and in combination with other therapies. The compound is particularly effective when combined with DNA-damaging agents or membrane-targeted antibodies. By inhibiting DNA repair processes, fludarabine enhances the cytotoxic effects on cancer cells .
Non-Myeloablative Stem Cell Transplants
Fludarabine plays a crucial role in facilitating non-myeloablative stem cell transplants. It reduces immunological function, allowing for successful transplantation without the need for high-dose myeloablative conditioning. This approach has been beneficial for patients with hematological disorders .
Mechanism of Action
Fludarabine is a prodrug that converts to the free nucleoside 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A). Inside cells, it accumulates mainly as the 5′-triphosphate, F-ara-ATP. The rate-limiting step in triphosphate formation is catalyzed by deoxycytidine kinase. F-ara-ATP exerts multiple mechanisms of action, primarily directed toward DNA. These include inhibition of ribonucleotide reductase, incorporation into DNA (repressing further polymerization), and inhibition of DNA ligase and DNA primase. These actions collectively disrupt DNA synthesis, leading to cytotoxicity .
Plasma Pharmacokinetics
Standard doses of fludarabine (25 to 30 mg/m²/day given over 30 minutes for 5 days) result in plasma concentrations of approximately 3 μmol/L F-ara-A at the end of each infusion. Peak concentrations of F-ara-ATP occur around 4 hours after the start of fludarabine infusion. Individual variations exist, but peak concentrations generally correlate with the drug dose .
Preclinical Studies and Combination Strategies
Preclinical studies have informed combination strategies for fludarabine. Biochemical modulation enhances cytarabine triphosphate accumulation, leading to its use in acute leukemias. Understanding the mechanisms of action has paved the way for effective scheduling and combination therapies .
Wirkmechanismus
Target of Action
Fludarabine 3’,5’-diphosphate, also known as UNII-SV2Z8F240H or 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine, primarily targets DNA polymerase alpha, ribonucleotide reductase, and DNA primase . These enzymes play crucial roles in DNA synthesis and replication, making them key targets for this compound .
Mode of Action
Fludarabine is a prodrug that is rapidly dephosphorylated to 2-fluoro-ara-A and then phosphorylated intracellularly by deoxycytidine kinase to the active triphosphate, 2-fluoro-ara-ATP . This metabolite acts by inhibiting DNA polymerase alpha, ribonucleotide reductase, and DNA primase, thus inhibiting DNA synthesis .
Biochemical Pathways
The compound’s active metabolite, 2-fluoro-ara-ATP, affects DNA synthesis through multiple mechanisms. These include inhibition of ribonucleotide reductase, incorporation into DNA resulting in repression of further DNA polymerisation, and inhibition of DNA ligase and DNA primase . Collectively, these actions affect DNA synthesis, which is the major mechanism of Fludarabine-induced cytotoxicity .
Pharmacokinetics
Fludarabine is a prodrug that is converted to the free nucleoside 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A) which enters cells and accumulates mainly as the 5′-triphosphate, F-ara-ATP . The rate-limiting step in the formation of triphosphate is conversion of F-ara-A to its monophosphate, which is catalyzed by deoxycytidine kinase . With the standard dose of fludarabine (25 to 30 mg/m^2/day given over 30 minutes for 5 days), plasma concentrations of about 3 μmol/L F-ara-A are achieved at the end of each infusion .
Result of Action
The primary result of Fludarabine’s action is the inhibition of DNA synthesis, leading to the destruction of cancer cells . It is a chemotherapy drug used in the treatment of chronic lymphocytic leukemia . It is active against both dividing and resting cells .
Action Environment
The action of Fludarabine can be influenced by various environmental factors. For instance, the rate of F-ara-ATP accumulation can vary among individuals . .
Eigenschaften
IUPAC Name |
[(2R,3S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN5O10P2/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-5(17)6(26-28(21,22)23)3(25-9)1-24-27(18,19)20/h2-3,5-6,9,17H,1H2,(H2,12,14,15)(H2,18,19,20)(H2,21,22,23)/t3-,5+,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZDRSVQWVESFS-FTWQFJAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)COP(=O)(O)O)OP(=O)(O)O)O)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203365 | |
| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
CAS RN |
548774-53-4 | |
| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0548774534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(3,5-Di-O-phosphono-beta-D-arabinofuranosyl)-2-fluoro-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30203365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(3,5-DI-O-PHOSPHONO-.BETA.-D-ARABINOFURANOSYL)-2-FLUORO-9H-PURIN-6-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV2Z8F240H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



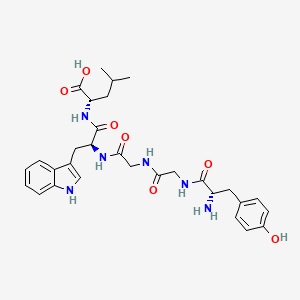
![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)
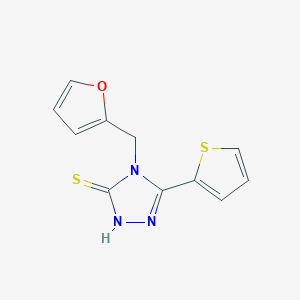
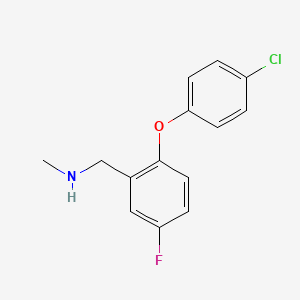
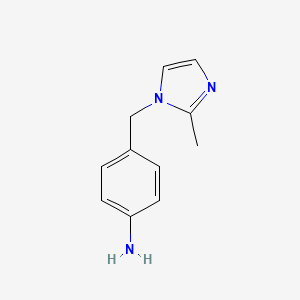
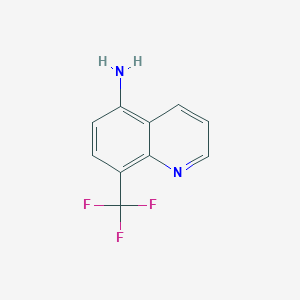
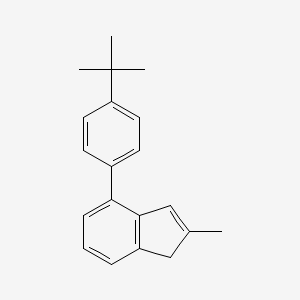
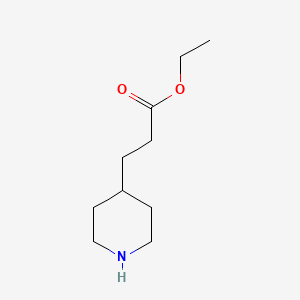
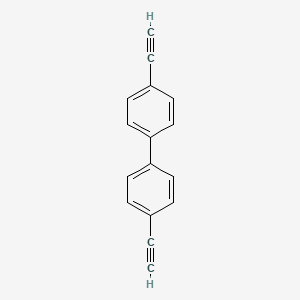
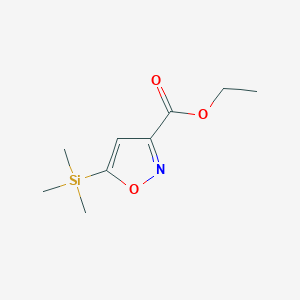
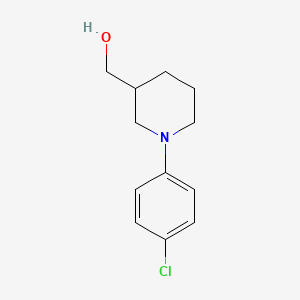
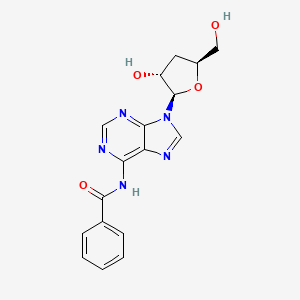
![tert-Butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}-6-oxohexyl]carbamate](/img/structure/B1353986.png)
